![molecular formula C21H23N5O B5661328 N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661328.png)
N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-(ethylamino)-5-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives generally involves reactions of dimethylaminomethylene compounds with various dinucleophiles. For example, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles leads to high yields of esters of 4-substituted 2-amino-, 2-methyl- or 2-phenyl-5-pyrimidinecarboxylic acids. These esters can be hydrolyzed to the corresponding carboxylic acids and converted to pyrimidinamines and pyrimidines, generally in excellent yields (Schenone et al., 1990).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray diffraction analysis is a common method for determining the crystal structure of these compounds, providing insight into their molecular conformation and the intermolecular interactions present in the solid state. For instance, the structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was characterized by elemental analysis, IR, and X-ray diffraction analysis, highlighting the importance of structural determination in understanding compound properties (Ji, 2006).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, reflecting their versatile chemical properties. The reactions include nucleophilic substitution, cyclization, and condensation reactions, leading to the formation of complex heterocyclic systems. These reactions are influenced by the substituents on the pyrimidine ring and the reaction conditions employed. For example, the synthesis of N,N-dimethyl(diethyl)-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides involves a three-component condensation of aromatic aldehydes with 5-aminotetrazole and N,N-dimethyl-3-oxobutanamide, resulting in the formation of fused heterocyclic systems (Gein et al., 2009).
properties
IUPAC Name |
N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]-2-(ethylamino)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-4-23-21-24-12-17(13-25-21)20(27)26-19(16-6-5-9-22-11-16)18-10-14(2)7-8-15(18)3/h5-13,19H,4H2,1-3H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURQHFOYGIFWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)NC(C2=CN=CC=C2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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